3-Chloro-2-iodoaniline
Overview
Description
3-Chloro-2-iodoaniline is a halogenated aniline derivative, which is a compound containing an amine group attached to a benzene ring that is substituted with chlorine and iodine atoms at specific positions. This compound is of interest due to its potential as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of halogenated anilines can be achieved through various methods. For instance, the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles, which are structurally related to 3-chloro-2-iodoaniline, has been developed using hypervalent iodine-mediated chlorooxidation. This method involves the transformation of indoles into chlorinated oxindoles under mild conditions, demonstrating the utility of hypervalent iodine reagents in halogenation reactions . Additionally, the synthesis of 2-chloro-3-iodopyridine from 2-chloro-3-pyridinamine through diazotization and iodination processes indicates a possible route for the synthesis of related compounds, such as 3-chloro-2-iodoaniline, by adapting the halogenation steps .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 3-chloroanilinium nitrate and perchlorate salts have been determined, revealing the formation of anionic layers and hydrogen bonding interactions with the protonated amine group . These structural insights can be extended to understand the molecular geometry and intermolecular interactions of 3-chloro-2-iodoaniline.
Chemical Reactions Analysis
Halogenated anilines can participate in various chemical reactions due to the presence of reactive halogen atoms and the amine group. The reactivity of iodine and chlorine substituents in such compounds can be exploited in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, 3-iodo-4H-pyran-4-ones, which share the iodine substituent with 3-chloro-2-iodoaniline, have been used to synthesize pyridones and thiopyridones . This indicates that 3-chloro-2-iodoaniline could similarly undergo nucleophilic substitution reactions with amines or other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-2-iodoaniline can be inferred from related compounds. For example, the phase transitions and disorder of nitro substituents in 4-chloro-3-nitroaniline suggest that halogenated anilines may exhibit polymorphism and temperature-dependent structural changes . The synthesis of 3-chloro-4-iodoisoxazoles from 1-copper(I) alkynes indicates that halogenated anilines could be precursors in the formation of heterocyclic compounds . These properties are crucial for understanding the stability, reactivity, and potential applications of 3-chloro-2-iodoaniline.
Scientific Research Applications
Indole Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 2-Iodoanilines are used in the synthesis of indole derivatives, which are widely found in natural products and have unique biological activities .
- Methods of Application : The process involves a sequential Sonogashira reaction and cyclization reaction of various 2-iodoanilines and terminal alkynes in the presence of a palladium catalyst and tetrabutylammonium fluoride (TBAF). This gives the corresponding 2-substituted indoles in good yields .
- Results or Outcomes : The reaction proceeds to give 2-butyl-1-(methylsulfonyl)indole (2a) in 67% yield .
Nonlinear Optical Properties Study
- Scientific Field : Optical and Quantum Electronics
- Application Summary : Aniline and its halogenated derivatives, including 2, 5-di-fluoro (DFA), 2, 5-di-chloro (DCA), 2, 5-di-bromo (DBA), para-fluoro (PFA), para-chloro (PCA), and para-bromo (PBA), are investigated for their spectroscopic and nonlinear optical properties .
- Methods of Application : The finite field approach is employed to determine their first (β) and second (γ) hyperpolarizabilities. Spectroscopic characterizations, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties, are reported .
- Results or Outcomes : Aniline and its substituents exhibited greater responsiveness to the first hyperpolarizability than the second, with variations depending on the method and basis set. DBA, DFA, and PCA showed an enhanced response to the first hyperpolarizability compared to other substituents and aniline .
Synthesis of Anilines
- Scientific Field : Organic Chemistry
- Application Summary : Anilines, including 3-Chloro-2-iodoaniline, are used in the synthesis of various organic compounds. They can be carbonylated to produce pentacyclic compounds .
- Methods of Application : The process involves a series of reactions, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .
- Results or Outcomes : The synthesis of anilines provides a wide range of organic compounds with diverse structures and properties .
Indole Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Anilines, including 3-Chloro-2-iodoaniline, can be used in the synthesis of indoles, pyrroles, and carbazoles .
- Methods of Application : The process involves a series of reactions, including reductive cyclization of o-phenylenediamines with CO2, aerobic dehydrogenation of 3° indolines, and reactions of indoles with ketones .
- Results or Outcomes : The synthesis of indoles, pyrroles, and carbazoles provides a wide range of organic compounds with diverse structures and properties .
Decarboxylative Iodination
- Scientific Field : Organic Chemistry
- Application Summary : A practical route to 2-iodoanilines has been developed via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen .
- Methods of Application : The process involves the decarboxylative iodination of readily available anthranilic acids with inexpensive KI and I2 as halogen donors under transition-metal-free and base-free conditions .
- Results or Outcomes : A series of highly regioselective 2-iodoanilines was obtained in satisfactory to good yields (of up to 90%) .
Synthesis of Pentacyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 2-Iodoaniline is an aromatic amine that can be carbonylated to produce pentacyclic compounds .
- Methods of Application : The process involves the carbonylation of 2-iodoaniline .
- Results or Outcomes : The synthesis results in the formation of pentacyclic compounds .
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVUXUJYVIVRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612499 | |
Record name | 3-Chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodoaniline | |
CAS RN |
70237-25-1 | |
Record name | 3-Chloro-2-iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70237-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70237-25-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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